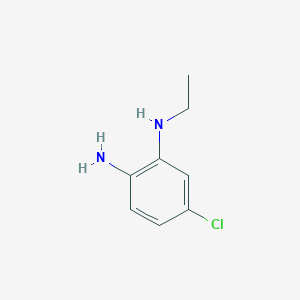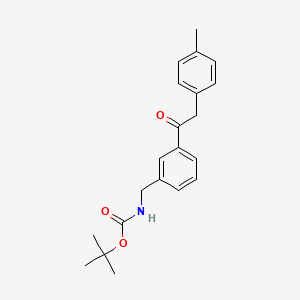
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL-
Übersicht
Beschreibung
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique bromine and fluorine substitutions, is of particular interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromonitrobenzene.
Reaction Conditions: The compound is dissolved in dimethylformamide (DMF) and reacted with ethyl acetoacetate and potassium carbonate at 80°C.
Reduction: Following this, three equivalents of iron are added, and the reaction is carried out in ice-cold acetic acid at 120°C.
Yield: This process results in the formation of 6-bromo-1,3-dihydro-2H-indol-2-one with a yield of 90%.
Analyse Chemischer Reaktionen
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The indole nucleus can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions: Typical reagents include potassium carbonate, iron, and acetic acid, with reactions carried out at elevated temperatures.
Major Products: The primary products formed include various substituted indole derivatives, depending on the reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Its potential therapeutic applications are being explored, particularly in drug development.
Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- can be compared with other indole derivatives:
Similar Compounds: Examples include 6-bromo-1,3-dihydro-2H-indol-2-one and other substituted indoles.
Uniqueness: The presence of both bromine and fluorine atoms in the compound provides unique chemical properties and biological activities, distinguishing it from other indole derivatives
Eigenschaften
IUPAC Name |
5-bromo-6-fluoro-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-10(2)5-3-6(11)7(12)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCYXDNKWYUALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2NC1=O)F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3200481.png)
